

An In-Depth Technical Guide to OPC-14523 Hydrochloride

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Compound of Interest

Compound Name: OPC-14523 hydrochloride

Cat. No.: B3047852

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Introduction

OPC-14523 hydrochloride is a novel psychotropic agent with a unique pharmacological profile, demonstrating potential as a rapidly acting antidepressant. Developed by Otsuka Pharmaceutical, this compound has been the subject of preclinical studies to elucidate its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the available scientific data on **OPC-14523 hydrochloride**, including its chemical identity, pharmacological properties, key experimental findings, and putative signaling pathways.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the free base, OPC-14523, is:

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2(1H)-one

OPC-14523 hydrochloride is the hydrochloride salt of this parent compound.

Pharmacological Profile

OPC-14523 is characterized by its multi-target engagement, acting as a potent agonist at both sigma-1 (σ_1) and serotonin 1A (5-HT_{1A}) receptors, and as an inhibitor of the serotonin

transporter (SERT). This complex pharmacology is believed to contribute to its unique antidepressant-like effects.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for OPC-14523.

Target	Assay Type	Species	IC50 (nM)	Reference
σ 1 Receptor	Radioligand Binding	Rat	47	[1]
σ 2 Receptor	Radioligand Binding	Rat	56	[1]
5-HT1A Receptor	Radioligand Binding	Rat	2.3	[1]
Serotonin Transporter (SERT)	Radioligand Binding	Rat	80	[1]
Serotonin Transporter (SERT)	[3H]5-HT Reuptake	In vitro	27	[1]

Table 1: In Vitro Binding Affinities and Reuptake Inhibition of OPC-14523.

Test	Species	Endpoint	ED50 (mg/kg, p.o.)	Reference
Forced Swimming Test (FST)	Rat	Reduction of Immobility	27	[1]
Forced Swimming Test (FST)	Mouse	Reduction of Immobility	20	[1]

Table 2: In Vivo Efficacy of OPC-14523 in Preclinical Models of Depression.

Mechanism of Action

The antidepressant-like effects of OPC-14523 are attributed to its synergistic action on multiple neurotransmitter systems. The compound's high affinity and agonist activity at 5-HT_{1A} receptors, combined with its agonism at σ ₁ receptors, are considered the primary drivers of its acute antidepressant-like properties in animal models.^[1] Unlike traditional selective serotonin reuptake inhibitors (SSRIs), the acute effects of OPC-14523 in the forced swimming test are not primarily mediated by serotonin reuptake inhibition.^[1]

Studies have shown that OPC-14523 acts as an agonist at both presynaptic 5-HT_{1A} autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT_{1A} receptors in the hippocampus.^[2] Agonism at these receptors leads to a modulation of serotonergic neuronal firing. Furthermore, stimulation of σ ₁ receptors by OPC-14523 is thought to contribute to the regulation of cholinergic neurotransmission, with studies indicating an increase in extracellular acetylcholine levels in the hippocampus and prefrontal cortex.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Receptor Binding and Serotonin Reuptake Assays

Objective: To determine the binding affinity of OPC-14523 for various receptors and its potency in inhibiting serotonin reuptake.

Methodology:

- **Receptor Binding Assays:**
 - **Preparation of Brain Homogenates:** Brain tissues from rats are homogenized in an appropriate buffer.
 - **Radioligand Incubation:** The homogenates are incubated with specific radioligands for the target receptors (e.g., ³H-8-OH-DPAT for sigma sites, [³H]8-OH-DPAT for

5-HT_{1A} receptors, and [³H]paroxetine for the serotonin transporter).

- Competition Binding: Various concentrations of OPC-14523 are added to compete with the radioligand for binding to the target.
- Detection and Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The concentration of OPC-14523 that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated.^[1]
- Serotonin Reuptake Assay:
 - Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.
 - [³H]5-HT Uptake: Synaptosomes are incubated with [³H]5-HT in the presence of varying concentrations of OPC-14523.
 - Termination and Measurement: The uptake process is terminated by rapid filtration, and the amount of [³H]5-HT taken up by the synaptosomes is quantified by liquid scintillation counting. The IC₅₀ value for the inhibition of serotonin reuptake is then determined.^[1]

Forced Swimming Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of OPC-14523.

Methodology:

- Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet.
- Procedure (Rats):
 - Pre-test Session (Day 1): Rats are individually placed in the water cylinder for a 15-minute period. This session is for habituation and does not involve drug administration.
 - Test Session (Day 2): OPC-14523 or vehicle is administered orally. After a set pre-treatment time (e.g., 60 minutes), the rats are placed back into the water cylinder for a 5-minute test session.

- **Procedure (Mice):** A single 6-minute test session is typically used, with the last 4 minutes being analyzed.
- **Behavioral Scoring:** The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded by a trained observer who is blind to the treatment conditions.
- **Data Analysis:** The reduction in immobility time in the drug-treated group compared to the vehicle-treated group is taken as an index of antidepressant-like activity. The effective dose that reduces immobility by 50% (ED50) is calculated.^[1]

In Vivo Extracellular Recordings

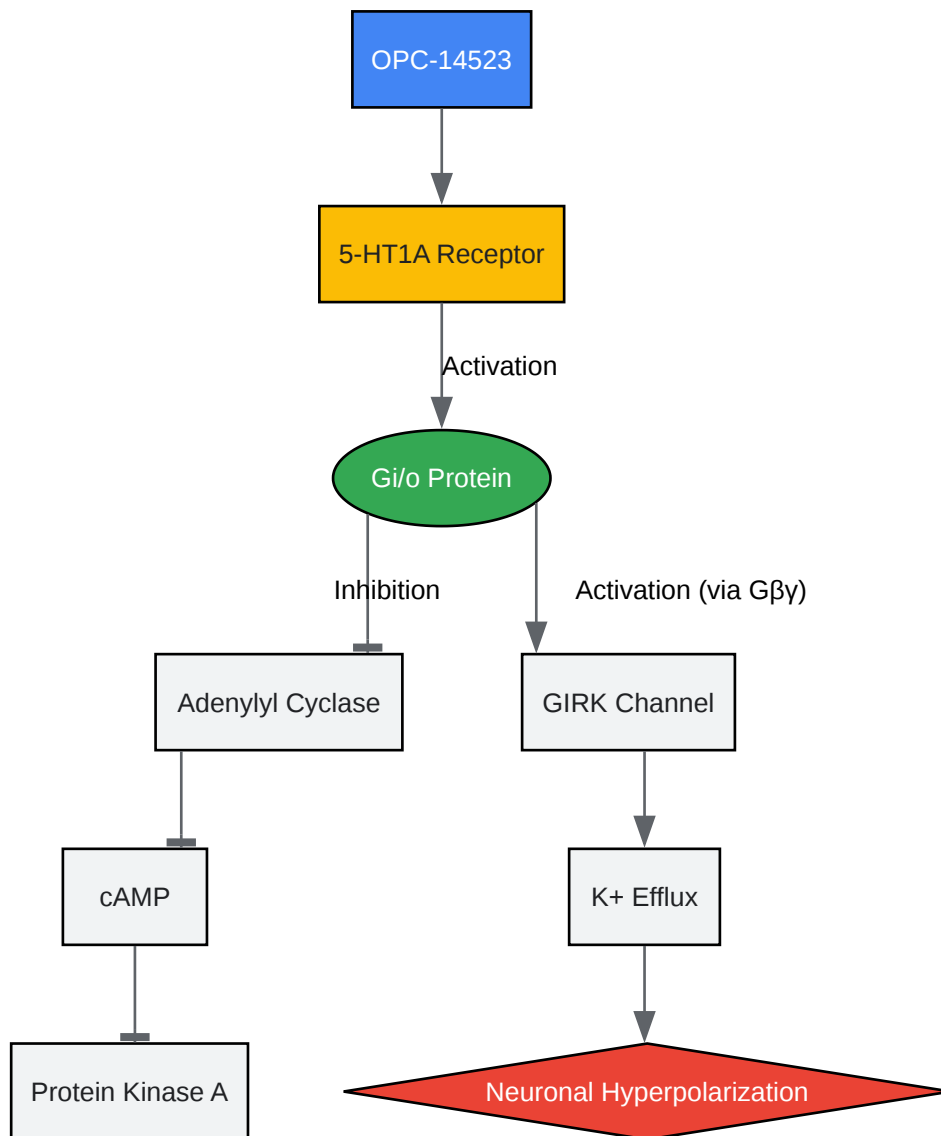
Objective: To determine the effect of OPC-14523 on the firing activity of serotonergic neurons.

Methodology:

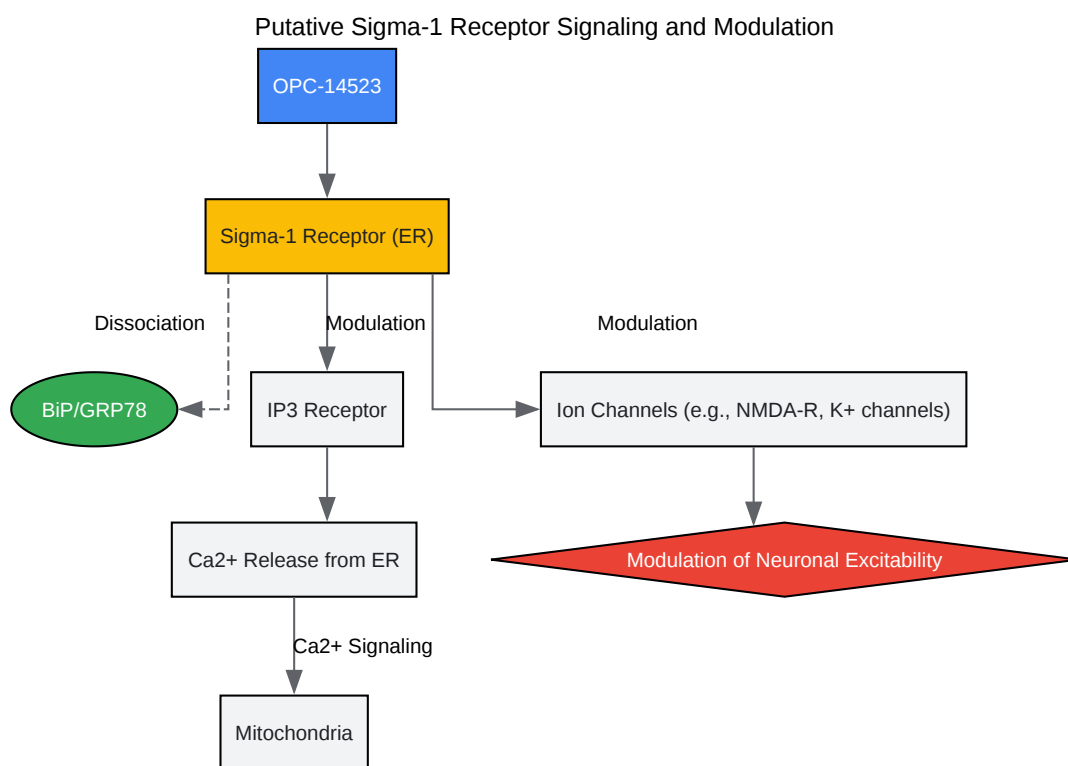
- **Animal Preparation:** Rats are anesthetized, and a recording electrode is stereotactically lowered into the dorsal raphe nucleus (DRN), a brain region rich in serotonergic neurons.
- **Neuronal Firing Recording:** The spontaneous firing rate of individual serotonergic neurons is recorded.
- **Drug Administration:** OPC-14523 is administered, often via microiontophoresis directly onto the recorded neuron, or systemically.
- **Data Analysis:** Changes in the firing rate of the neurons following drug administration are analyzed to determine the agonist or antagonist properties of the compound at 5-HT_{1A} autoreceptors.^[2]

Signaling Pathways

The following diagrams illustrate the putative signaling pathways activated by OPC-14523 through its interaction with 5-HT_{1A} and σ ₁ receptors.

Putative Postsynaptic 5-HT_{1A} Receptor Signaling Cascade[Click to download full resolution via product page](#)

Caption: OPC-14523 agonism at postsynaptic 5-HT_{1A} receptors leads to neuronal hyperpolarization.



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Caption: OPC-14523 agonism at sigma-1 receptors modulates intracellular calcium signaling and neuronal excitability.

Conclusion

OPC-14523 hydrochloride is a promising preclinical candidate with a novel mechanism of action that combines sigma-1 and 5-HT_{1A} receptor agonism with serotonin reuptake inhibition. The data presented in this guide highlight its potential for antidepressant effects with a possibly faster onset of action than currently available treatments. Further research is warranted to fully

elucidate its complex pharmacological profile and translate these preclinical findings into clinical applications.

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References

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